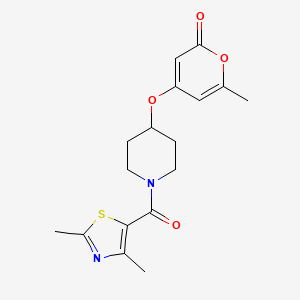
4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O3S, indicating a structure that includes a pyranone core linked to a thiazole-containing piperidine moiety. The presence of these functional groups suggests various possible interactions within biological systems.
The primary target for this compound is cereblon , a protein involved in several cellular processes, including protein degradation pathways. The compound forms a complex with cereblon, facilitating the degradation of specific proteins that can influence cellular functions such as the cell cycle, signal transduction, and gene expression.
Anticancer Properties
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related thiazole derivatives possess cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | MCF-7 | 27.3 |
| Compound C | T47D | 43.4 |
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. Studies on multitarget-directed ligands (MTDLs) have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. For example, some compounds demonstrated IC50 values significantly lower than those of established drugs like rivastigmine .
Table 2: Inhibition Potency Against AChE and BuChE
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Compound D | 0.08 | 0.14 |
| Compound E | 0.38 | 0.44 |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of thiazole derivatives on cancer cell proliferation. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity against MCF-7 cells, suggesting structural activity relationships that could guide future drug design .
- Neurotoxicity Assessment : In vitro assays were conducted to assess the neurotoxicity of various derivatives. The results showed that some compounds exhibited low toxicity levels while maintaining high inhibitory activity against AChE and BuChE, indicating their potential as safer alternatives in neurodegenerative disease treatments .
特性
IUPAC Name |
4-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-10-8-14(9-15(20)22-10)23-13-4-6-19(7-5-13)17(21)16-11(2)18-12(3)24-16/h8-9,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFDBNUORDYYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













